molecular formula C11H9N3S B15243761 5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile CAS No. 1247879-15-7

5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile

Cat. No.: B15243761
CAS No.: 1247879-15-7
M. Wt: 215.28 g/mol
InChI Key: RESLCXJZBAZOEA-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is a heterocyclic compound that features a thiazole ring fused to an indole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the carbonitrile group.

Scientific Research Applications

5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonitrile
  • 5-Methyl-6,7-dihydroimidazo[2,1-b]thiazole-2-carbonitrile

Uniqueness

5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

1247879-15-7

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C11H9N3S/c1-14-3-2-7-4-8-10(5-9(7)14)15-11(6-12)13-8/h4-5H,2-3H2,1H3

InChI Key

RESLCXJZBAZOEA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C=C21)SC(=N3)C#N

Origin of Product

United States

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